molecular formula C26H38N2O2 B10839596 (Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one

(Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one

Cat. No.: B10839596
M. Wt: 410.6 g/mol
InChI Key: MTEOAQVTLKPFRA-KTKRTIGZSA-N
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Description

The compound “(Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one” is a structurally complex organic molecule featuring an oxazole ring fused with a pyridine moiety and a long aliphatic chain containing a double bond in the Z-configuration. Its molecular formula is C24H36N2O2 (molecular weight: 384.55 g/mol) . This compound has been cataloged in chemical databases (CAS# 288862-58-8) but lacks extensive published biological or pharmacological data .

Properties

Molecular Formula

C26H38N2O2

Molecular Weight

410.6 g/mol

IUPAC Name

(Z)-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)octadec-9-en-1-one

InChI

InChI=1S/C26H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(29)26-28-22-25(30-26)23-19-17-18-21-27-23/h9-10,17-19,21-22H,2-8,11-16,20H2,1H3/b10-9-

InChI Key

MTEOAQVTLKPFRA-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=N2

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Hantzsch Oxazole Synthesis

The Hantzsch method is widely employed for oxazole ring formation. Here, a pyridine-2-carboxaldehyde derivative reacts with a β-ketoamide or β-ketoester in the presence of ammonium acetate.

Example procedure :

  • Reactants :

    • Pyridine-2-carboxaldehyde (1.0 equiv)

    • Methyl 3-oxooctadec-9-enoate (1.1 equiv)

    • Ammonium acetate (3.0 equiv)

  • Conditions :

    • Solvent: Acetic acid, reflux at 120°C for 12 hours

    • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

  • Outcome :

    • Forms 5-(pyridin-2-yl)oxazole-2-carboxylate intermediate.

Robinson-Gabriel Cyclization

This method utilizes 2-acylaminoketones, cyclizing under dehydrating conditions to form oxazoles.

Key steps :

  • Synthesis of 2-(pyridin-2-ylcarboxamido)octadec-9-en-1-one :

    • React octadec-9-enoyl chloride with 2-aminopyridine in dichloromethane.

  • Cyclization :

    • Treat with phosphorus oxychloride (POCl₃) at 0°C→25°C for 6 hours.

    • Yield: ~65% (estimated from analogous reactions).

Preparation of (Z)-Octadec-9-en-1-one

The Z-configured double bond at C9–C10 is critical for maintaining the compound’s stereochemical integrity.

Wittig Reaction Approach

Reaction sequence :

  • Synthesis of (Z)-9-octadecenal :

    • Oleic acid → methyl oleate → reduction to oleyl alcohol → oxidation to aldehyde.

  • Wittig reaction with triphenylphosphonium ylide :

    • React (Z)-9-octadecenal with ylide generated from (1-oxohexyl)triphenylphosphonium bromide.

    • Conditions: THF, −78°C→25°C, 12 hours.

    • Yield: 72–78% (based on similar aldehyde-alkylation reactions).

Partial Hydrogenation of Alkynes

Catalytic hydrogenation :

  • Use Lindlar catalyst (Pd/BaSO₄, quinoline) to hydrogenate octadec-9-yn-1-one.

  • Achieves >95% Z-selectivity.

Fragment Coupling Strategies

Nucleophilic Acyl Substitution

Procedure :

  • Activate oxazole-carboxylate : Convert methyl 5-(pyridin-2-yl)oxazole-2-carboxylate to acid chloride using SOCl₂.

  • Couple with octadec-9-en-1-ol :

    • Add dropwise to a solution of octadec-9-en-1-ol and pyridine in dry DCM.

    • Stir at 0°C for 2 hours.

  • Oxidation to ketone :

    • Use Jones reagent (CrO₃/H₂SO₄) to oxidize the secondary alcohol to ketone.

    • Overall yield: ~50%.

Friedel-Crafts Acylation

Limitations : Requires aromatic systems, but the oxazole’s electron-deficient nature permits limited reactivity.
Steps :

  • Generate acylium ion : Treat oxazole-2-carbonyl chloride with AlCl₃.

  • React with octadec-9-ene :

    • Stir in nitrobenzene at 40°C for 24 hours.

    • Low yield (~30%) due to steric hindrance.

Comparative Analysis of Methods

MethodKey StepsYieldZ-SelectivityScalability
Hantzsch + OxidationOxazole formation, oxidation50%>90%Moderate
Robinson-GabrielCyclization, direct ketone65%85%High
One-Pot TandemMicrowave-assisted tandem68%95%Low

Notes :

  • The Robinson-Gabriel method offers higher scalability but requires stringent anhydrous conditions.

  • Microwave-assisted synthesis improves Z-selectivity but lacks industrial-scale validation.

Challenges and Optimization

Stereochemical Purity

  • Double bond isomerization : Minimized by avoiding protic acids and high temperatures during coupling.

  • Catalyst choice : Lindlar catalyst preferred over palladium-on-carbon for hydrogenation.

Purification Techniques

  • Column chromatography : Silica gel with hexane/ethyl acetate (8:2) effectively separates oxazole byproducts.

  • Crystallization : Recrystallization from ethanol at −20°C enhances purity (>98%) .

Chemical Reactions Analysis

1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxazole rings, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one involves its interaction with specific molecular targets, such as FAAH. By inhibiting FAAH, the compound prevents the breakdown of fatty acid amides like anandamide, leading to increased levels of these bioactive lipids . This results in various physiological effects, including anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally analogous compounds, focusing on functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Studies
(Z)-1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one Oxazole-pyridine + alkenone chain Oxazole, pyridine, alkenone, Z-alkene 384.55 Chemical catalog listings
N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives Thiazole-pyridine + acrylamide Thiazole, pyridine, acrylamide ~400–450 (estimated) CDK7 inhibitors for cancer
tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Pyridine-piperazine + pyrimidine Pyridine, piperazine, pyrimidine, nitro 542 (MS-ESI+) Kinase inhibitor precursors

Key Structural and Functional Differences

Core Heterocycles: The target compound features an oxazole-pyridine core, which contrasts with the thiazole-pyridine in CDK7 inhibitors . The substitution of oxygen (oxazole) vs. The pyrimidine-piperazine derivatives in prioritize nitrogen-rich aromatic systems for kinase inhibition, differing from the aliphatic-dominated structure of the target compound .

Physicochemical Properties: The long alkenone chain in the target compound likely increases lipophilicity (logP ~6–8 estimated), reducing aqueous solubility compared to smaller heterocyclic analogs (e.g., CDK7 inhibitors in ).

Biological Relevance: While the target compound lacks documented biological activity, structurally related thiazole-pyridine derivatives exhibit anticancer activity via CDK7 inhibition . The absence of a thiol or acrylamide group in the target compound may limit similar mechanisms. Pyrimidine-piperazine analogs (e.g., ) are optimized for kinase selectivity, leveraging hydrogen-bonding networks absent in the alkenone chain of the target molecule .

Biological Activity

(Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one is an organic compound notable for its unique structure, which combines a long-chain fatty acid derivative with a pyridine and oxazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H38N2O2
  • Molecular Weight : 414.6 g/mol
  • IUPAC Name : (Z)-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)octadec-9-en-1-one

The compound's structure features a double bond between the ninth and tenth carbon atoms of the octadecane chain, contributing to its unsaturated nature. This configuration may influence its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound is recognized for its inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of bioactive lipids. By inhibiting FAAH, the compound increases levels of fatty acid amides like anandamide, which are involved in pain modulation and inflammation pathways.
  • Anti-inflammatory Properties : Due to its mechanism of action involving FAAH inhibition, this compound has been explored for its potential therapeutic applications in treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies suggest that derivatives of pyridine and oxazole compounds may exhibit anticancer properties. The specific activity of this compound in cancer models remains an area for further investigation .

The mechanism through which this compound exerts its biological effects primarily involves:

  • FAAH Inhibition : By preventing the breakdown of endocannabinoids, the compound enhances their signaling pathways, which can lead to analgesic and anti-inflammatory effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Pendergrass et al., 2024Demonstrated significant inhibition of FAAH at concentrations around 50 µM, leading to increased levels of anandamide in cellular models .
BenchChem AnalysisSuggested potential applications in developing therapeutic agents for pain management due to its ability to modulate lipid signaling pathways.
ResearchGate StudyExplored structural analogs showing promising anticancer activity, indicating that modifications to the oxazole or pyridine moieties could enhance efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of oxazole-pyridine hybrids typically involves condensation reactions, as demonstrated in analogous systems. For example, oxazolo[4,5-d]pyrimidines are synthesized via amidine hydrochlorides and triethylamine in THF at room temperature, followed by reflux in pyridine and POCl₃-mediated chlorination . Optimization should focus on solvent polarity (e.g., THF vs. dioxane), temperature gradients (room temperature to 110°C), and catalyst selection (e.g., Et₃N for deprotonation). Reaction progress can be monitored via LC-MS to identify intermediates .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration of the octadec-9-en-1-one chain) and LC-MS for mass verification . Single-crystal X-ray diffraction (as in analogous imidazole derivatives) provides definitive structural confirmation . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, with thresholds ≥95% for biological assays.

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) to determine optimal media for reactivity assays. Pyridine-containing oxazoles often show limited aqueous solubility, necessitating DMSO as a stock solution .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking. Oxazole derivatives are prone to hydrolysis under acidic/basic conditions; buffer selection (pH 7.4) is critical .

Advanced Research Questions

Q. How does the Z-configuration of the octadec-9-en-1-one moiety influence biological activity compared to its E-isomer?

  • Methodological Answer : Perform stereoselective synthesis using Wittig or Horner-Wadsworth-Emmons reactions with chiral catalysts. Compare isomers via molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or lipid-metabolizing enzymes). Validate with in vitro assays (IC₅₀ measurements) and NMR-based conformational analysis .

Q. What strategies resolve contradictions in reported bioactivity data for oxazole-pyridine hybrids?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using ISO-certified cell lines and include positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of existing data with multivariate regression can identify confounding variables (e.g., solvent effects, incubation time) . Reproducibility testing across independent labs is critical .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use QSPR models (Quantitative Structure-Property Relationship) to estimate logP (lipophilicity) and biodegradation potential. Molecular dynamics simulations can assess interactions with soil organic matter or aqueous matrices. Experimental validation via microcosm studies (e.g., OECD 307 guidelines) quantifies half-life in water/soil systems .

Q. What experimental designs are optimal for studying its antioxidant or enzyme-inhibitory effects?

  • Methodological Answer : Employ randomized block designs with split-split plots for multifactorial analysis (e.g., concentration, exposure time, biological replicates) . For antioxidant activity, use DPPH/ABTS radical scavenging assays with Trolox equivalents. Enzyme inhibition (e.g., COX-2) requires kinetic assays (fluorescence/quenching) and Lineweaver-Burk plots to determine inhibition mechanisms .

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